Segetalin A

Description

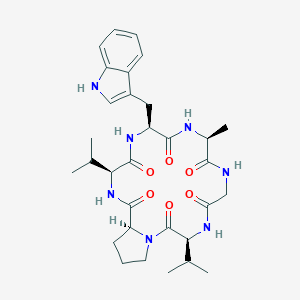

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,9S,12S,15S,18S)-12-(1H-indol-3-ylmethyl)-9-methyl-3,15-di(propan-2-yl)-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43N7O6/c1-16(2)25-30(43)35-22(13-19-14-32-21-10-7-6-9-20(19)21)28(41)34-18(5)27(40)33-15-24(39)36-26(17(3)4)31(44)38-12-8-11-23(38)29(42)37-25/h6-7,9-10,14,16-18,22-23,25-26,32H,8,11-13,15H2,1-5H3,(H,33,40)(H,34,41)(H,35,43)(H,36,39)(H,37,42)/t18-,22-,23-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUZOKYOUUCVBV-WJTDBPPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440594 | |

| Record name | SEGETALIN A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161875-97-4 | |

| Record name | SEGETALIN A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Segetalin A: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segetalin A is a cyclic hexapeptide that was first discovered in 1994 within the seeds of the plant Vaccaria segetalis (also known as Saponaria vaccaria), a member of the Caryophyllaceae family. This family of plants is a rich source of various bioactive cyclic peptides. This compound, with its unique cyclic structure, has garnered scientific interest due to its diverse biological activities, including estrogen-like effects, vasorelaxant properties, and potential as an anticancer agent. This technical guide provides an in-depth overview of the discovery, isolation, and known biological functions of this compound, with a focus on the experimental methodologies and quantitative data available to date.

Discovery and Structural Elucidation

The initial discovery of this compound was a result of phytochemical investigations into the constituents of Vaccaria segetalis seeds. Its structure was meticulously determined using a combination of advanced analytical techniques.

The amino acid sequence of this compound was established as cyclo(Ala-Gly-Val-Pro-Val-Trp) . This structure was elucidated through a series of experiments including:

-

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Provided detailed information about the connectivity of atoms within the molecule, helping to piece together the amino acid sequence and the cyclic nature of the peptide.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)/MS: Confirmed the molecular weight of the cyclic peptide and provided fragmentation patterns that supported the proposed amino acid sequence.

-

Chemical and Enzymatic Hydrolysis: Breaking down the cyclic peptide into its constituent amino acids, which were then identified and quantified to confirm the composition of this compound.

Since the initial discovery of this compound, a series of other related cyclic peptides, named segetalins B, C, D, E, F, G, H, J, and K, have also been isolated from Vaccaria segetalis, each with variations in their amino acid sequences.

Isolation and Purification of this compound

The extraction and purification of this compound from the seeds of Vaccaria segetalis is a multi-step process that requires careful optimization to achieve high purity and yield. High-Speed Counter-Current Chromatography (HSCCC) has proven to be a particularly effective technique for the preparative separation of segetalins.

Experimental Protocol: Isolation of this compound using HSCCC

The following protocol outlines a validated method for the isolation of this compound:

-

Preparation of Crude Extract:

-

Powdered seeds of Vaccaria segetalis are extracted with a suitable solvent, such as methanol or ethanol, to obtain a crude extract containing a mixture of segetalins and other phytochemicals.

-

The crude extract is then subjected to an initial clean-up step using silica gel column chromatography to remove highly polar and non-polar impurities.

-

-

High-Speed Counter-Current Chromatography (HSCCC) Separation:

-

Apparatus: A preparative HSCCC instrument is used for the separation.

-

Two-Phase Solvent System: A carefully optimized two-phase solvent system is crucial for successful separation. A commonly used system consists of petroleum ether-ethyl acetate-methanol-water at a volume ratio of 0.5:3.5:1:5.

-

Procedure:

-

The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).

-

The crude extract, dissolved in a small volume of the solvent system, is then injected into the column.

-

The mobile phase (the lower phase of the solvent system) is pumped through the column at a specific flow rate, initiating the separation process.

-

The effluent from the column is continuously monitored by a UV detector, and fractions are collected based on the resulting chromatogram.

-

-

-

Purity Analysis:

-

The purity of the isolated this compound in the collected fractions is determined by High-Performance Liquid Chromatography (HPLC).

-

Data Presentation: Yield and Purity of this compound

The application of the HSCCC protocol has yielded the following quantitative results:

| Parameter | Value | Reference |

| Starting Material | 190 mg of crude extract | [1] |

| Yield of this compound | 28.5 mg | [1] |

| Purity of this compound | 95.6% (as determined by HPLC) | [1] |

| Yield from Dry Seed | 0.17 - 0.65 g / 100 g |

Biological Activities of Segetalins

The family of segetalins exhibits a range of biological activities, highlighting their potential for therapeutic applications. While research on this compound is ongoing, studies on related segetalins provide valuable insights into its potential pharmacological profile.

Estrogen-like Activity

This compound has been shown to possess estrogen-like activity. This was demonstrated in vivo using an ovariectomized rat model, a standard assay for assessing estrogenicity.

-

Animal Model: Immature female rats are surgically ovariectomized to remove the primary source of endogenous estrogens.

-

Treatment: After a recovery period, the ovariectomized rats are administered with this compound at various doses over a specific period. A positive control group receives a known estrogen (e.g., estradiol), and a negative control group receives a vehicle.

-

Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed. An increase in uterine weight compared to the negative control group is indicative of estrogenic activity.

Cytotoxic Activity

While specific IC50 values for this compound against cancer cell lines are not widely reported, a related compound, segetalin E , has demonstrated notable cytotoxic effects.

| Cell Line | IC50 Value (µM) | Cancer Type |

| Dalton's Lymphoma Ascites (DLA) | 3.71 | Lymphoma |

| Ehrlich's Ascites Carcinoma (EAC) | 9.11 | Carcinoma |

These findings suggest that segetalins, as a class of compounds, warrant further investigation for their potential as anticancer agents.

Vasorelaxant Activity

Several segetalins have been reported to exhibit vasorelaxant effects on rat aorta. This activity appears to be linked to the presence of basic amino acid residues, such as lysine and arginine, in their structures. While this compound does not contain these basic residues, the broader vasorelaxant potential of the segetalin family suggests a possible area for future investigation.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on its observed effects, several potential signaling pathways can be hypothesized.

Estrogen-like Activity: Potential Interaction with Estrogen Receptors

The estrogen-like effects of this compound strongly suggest an interaction with the estrogen signaling pathway. The primary mediators of estrogen action are the estrogen receptors, ERα and ERβ.

Caption: Proposed estrogenic signaling pathway for this compound.

It is hypothesized that this compound may bind to either ERα or ERβ, leading to a conformational change in the receptor, dissociation from heat shock proteins, and subsequent dimerization. The receptor-ligand complex would then translocate to the nucleus and bind to estrogen response elements (EREs) on the DNA, initiating the transcription of estrogen-responsive genes and leading to the observed physiological effects. Further research, such as competitive binding assays, is required to confirm this direct interaction and determine the binding affinity of this compound for the estrogen receptor subtypes.

Cytotoxic Activity: Potential Modulation of Cell Signaling Pathways

The cytotoxic effects of related segetalins against cancer cells suggest that this compound may interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of these processes and a common target for anticancer drugs.

References

Quercetin: A Comprehensive Guide to its Biological Activities and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a prominent dietary flavonoid, is ubiquitously found in a variety of fruits, vegetables, and grains, including onions, apples, berries, and tea.[1][2][3][4] As a potent antioxidant, quercetin has garnered significant attention for its wide spectrum of health-promoting effects and therapeutic potential.[2][5][6] This technical guide provides an in-depth overview of the biological activities and pharmacological properties of quercetin, focusing on its antioxidant, anti-inflammatory, and anticancer effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development endeavors.

Pharmacological Properties

Pharmacokinetics

The bioavailability of quercetin in humans is a complex process influenced by its glycosidic form and the food matrix.[7][8] Quercetin is primarily ingested as glycosides, which are hydrolyzed to the aglycone form in the intestine before absorption.[8] Studies have shown that quercetin glycosides from onions are more readily absorbed than pure aglycone.[8]

Plasma concentrations of quercetin peak at different times depending on the source. For instance, after ingestion of quercetin-4′-O-glucoside (from onions), peak plasma concentrations are reached in approximately 0.7 hours.[7][9] In contrast, the peak concentration for quercetin-3-O-rutinoside (rutin) is observed after about 7.0 hours.[7] The terminal elimination half-life of quercetin is approximately 11 hours.[7] In human plasma, quercetin is primarily found as glucuronide and sulfate conjugates, with no free quercetin detected.[7][9][10]

Table 1: Pharmacokinetic Parameters of Quercetin in Humans

| Parameter | Quercetin-4′-O-glucoside (from Onion Supplement) | Quercetin-3-O-rutinoside (Rutin) | Reference |

| Dose (equivalent to Quercetin) | 100 mg | 200 mg | [7] |

| Cmax (μg/mL) | 2.3 ± 1.5 | 0.3 ± 0.3 | [7][9] |

| Tmax (hours) | 0.7 ± 0.2 | 7.0 ± 2.9 | [7][9][10] |

| Terminal Elimination Half-life (hours) | ~11 | ~11 | [7] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Metabolism

Following absorption, quercetin undergoes extensive metabolism in the intestines and liver. The primary metabolites identified in plasma are quercetin-3'-sulfate, quercetin-3-glucuronide, and isorhamnetin (3'-O-methylquercetin) and its conjugates.[8] These metabolites are then distributed to various tissues, with the highest concentrations found in the lungs, liver, and kidneys.[4] Excretion occurs mainly through the renal and fecal routes.[4]

Biological Activities and Mechanisms of Action

Antioxidant Activity

Quercetin is a powerful antioxidant capable of scavenging a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][5][6][11] This activity is attributed to its chemical structure, particularly the presence of multiple hydroxyl groups and a C2-C3 double bond in the C-ring, which can donate electrons to neutralize free radicals.[1][5]

The antioxidant mechanism of quercetin involves several actions:

-

Direct Radical Scavenging: Quercetin directly quenches free radicals, thereby preventing oxidative damage to lipids, proteins, and DNA.[11]

-

Enhancement of Endogenous Antioxidant Defenses: It can increase the levels and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[1][11]

-

Modulation of Signaling Pathways: Quercetin activates the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[12][13] Activation of Nrf2 leads to the transcription of various antioxidant and cytoprotective genes.[12]

Table 2: Antioxidant Activity of Quercetin

| Assay | Method | Result | Reference |

| Peroxyl Radical Trapping | Differential oxygen-uptake kinetics | kinh = 1.6 x 10^5 M−1 s−1 (at pH 7.4) | [14] |

| Peroxyl Radical Trapping | Differential oxygen-uptake kinetics | kinh = 4.0 x 10^3 M−1 s−1 (at pH 2.1) | [14] |

kinh: inhibition rate constant

Anti-inflammatory Properties

Quercetin exhibits significant anti-inflammatory effects by modulating several key pathways and mediators involved in the inflammatory response.[15][16] Its mechanisms include:

-

Inhibition of Inflammatory Enzymes: Quercetin can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes that produce pro-inflammatory mediators like prostaglandins and leukotrienes.[16]

-

Suppression of Inflammatory Cytokines: It has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8).[4][15][17]

-

Modulation of Signaling Pathways: Quercetin can inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation.[11][18]

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; Quercetin [label="Quercetin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β)", shape=parallelogram, fillcolor="#34A853", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges LPS -> TLR4 [label="Activates"]; TLR4 -> NFkB [label="Activates"]; NFkB -> Cytokines [label="Induces Production"]; Cytokines -> Inflammation; Quercetin -> NFkB [label="Inhibits", color="#EA4335", fontcolor="#EA4335", dir=back, arrowtail=tee]; Quercetin -> Cytokines [label="Inhibits", color="#EA4335", fontcolor="#EA4335", dir=back, arrowtail=tee]; } caption: Quercetin's inhibition of the NF-κB inflammatory pathway.

Anticancer Activity

Quercetin has demonstrated anticancer properties in numerous in vitro and in vivo studies, affecting various types of cancer including breast, colon, prostate, lung, and ovarian cancers.[19][20][21] Its anticancer effects are multi-targeted and involve several mechanisms:[19][22]

-

Induction of Apoptosis: Quercetin can trigger programmed cell death in cancer cells through both the extrinsic and intrinsic apoptotic pathways.[20][23] It can upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins.[23][24]

-

Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[18][23]

-

Inhibition of Angiogenesis: Quercetin can suppress the formation of new blood vessels that tumors need to grow and metastasize by targeting pathways like VEGFR-2.[24]

-

Modulation of Signaling Pathways: Quercetin has been shown to modulate several signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt, MAPK, and Wnt/β-catenin pathways.[23][24][25]

Table 3: In Vitro Anticancer Activity of Quercetin

| Cell Line | Cancer Type | Effect | Concentration (µM) | Reference |

| CT-26 | Colon Carcinoma | Apoptosis Induction | 10 - 120 | [20] |

| LNCaP | Prostate Adenocarcinoma | Apoptosis Induction | 10 - 120 | [20] |

| MCF-7 | Breast Cancer | Apoptosis Induction | 10 - 120 | [20] |

| MOLT-4 | Acute Lymphoblastic Leukemia | Apoptosis Induction | 10 - 120 | [20] |

| HeLa | Cervical Cancer | Decreased Cell Viability, Apoptosis | Not specified | [23] |

| A549 | Lung Cancer | Cell Growth Arrest, Apoptosis | 10, 30, 60 | [18][24] |

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Quercetin [label="Quercetin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=parallelogram, fillcolor="#34A853", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=parallelogram, fillcolor="#EA4335", fontcolor="#202124"];

// Edges GF -> Receptor; Receptor -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Proliferation; Quercetin -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335", dir=back, arrowtail=tee]; Quercetin -> Akt [label="Inhibits", color="#EA4335", fontcolor="#EA4335", dir=back, arrowtail=tee]; Quercetin -> mTOR [label="Inhibits", color="#EA4335", fontcolor="#EA4335", dir=back, arrowtail=tee]; mTOR -> Apoptosis [style=dashed, arrowhead=tee]; } caption: Quercetin's inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of quercetin on cancer cell lines.

Methodology:

-

Seed cancer cells (e.g., CT-26, LNCaP, MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.[20]

-

Treat the cells with various concentrations of quercetin (e.g., 10, 20, 40, 80, 120 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[20]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

// Nodes A [label="1. Seed Cells\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Treat with Quercetin\n(various concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Add MTT Solution\n(Incubate 4h)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Solubilize Formazan\nwith DMSO", fillcolor="#34A853", fontcolor="#202124"]; E [label="5. Measure Absorbance\n(570 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Calculate\nCell Viability (%)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } caption: Workflow for the MTT cell viability assay.

Annexin V/PI Staining for Apoptosis

Objective: To quantify the induction of apoptosis by quercetin in cancer cells.

Methodology:

-

Treat cancer cells with the desired concentrations of quercetin for the specified time.[20]

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1x10⁵ cells) to a new tube.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Conclusion

Quercetin is a multifaceted flavonoid with a rich pharmacological profile characterized by potent antioxidant, anti-inflammatory, and anticancer activities. Its ability to modulate critical cellular signaling pathways underscores its therapeutic potential for a range of chronic diseases. While in vitro and in vivo studies have provided substantial evidence of its efficacy, further clinical research is necessary to fully elucidate its metabolic fate, establish optimal dosages, and confirm its therapeutic benefits in humans. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of quercetin as a novel therapeutic agent.

References

- 1. Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phcogrev.com [phcogrev.com]

- 3. Quercetin: Benefits, Foods, and How to Increase Your Intake [healthline.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ovid.com [ovid.com]

- 8. The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Pharmacokinetics of quercetin from quercetin aglycone and rutin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. foryouth.co [foryouth.co]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. Anticancer potential of quercetin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacological Activity of Quercetin: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update [frontiersin.org]

- 25. researchgate.net [researchgate.net]

Unraveling Molecular Architectures: A Technical Guide to Structure Elucidation by 2D NMR and ESI-MS/MS

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and chemical research, the precise determination of a molecule's three-dimensional structure is paramount. This in-depth technical guide provides a comprehensive overview of two powerful analytical techniques, two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and electrospray ionization tandem mass spectrometry (ESI-MS/MS), and their synergistic application in the elucidation of novel chemical structures. Understanding the connectivity of atoms and the overall architecture of a molecule is fundamental to predicting its biological activity, optimizing its properties, and ensuring its safety and efficacy.

The Core Principles: Complementary Insights into Molecular Structure

The journey of structure elucidation begins with isolating a pure compound. Subsequently, a combination of spectroscopic techniques is employed to piece together the molecular puzzle. Among these, 2D NMR and ESI-MS/MS have emerged as indispensable tools, each providing unique and complementary information.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy delves into the magnetic properties of atomic nuclei, providing a detailed map of the covalent bonding framework of a molecule. Unlike one-dimensional NMR, which can become crowded and difficult to interpret for complex molecules, 2D NMR spreads the signals across two frequency dimensions, revealing correlations between different nuclei.[1] This allows for the unambiguous assignment of protons and carbons and the determination of their connectivity. The most common 2D NMR experiments for structure elucidation include:

-

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][2] Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a specific carbon atom (or other heteroatoms like nitrogen).[2][3] It is a highly sensitive technique that allows for the direct assignment of a proton signal to its corresponding carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds.[2][3] HMBC is crucial for connecting different molecular fragments and establishing the overall carbon skeleton.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) provides information about the molecular weight and the fragmentation pattern of a molecule.[4] ESI is a soft ionization technique that allows for the analysis of a wide range of compounds, from small organic molecules to large biomolecules.[5] In a tandem mass spectrometer, the intact molecule (parent ion) is first selected and then fragmented by collision with an inert gas. The resulting fragment ions (daughter ions) are then analyzed, providing valuable clues about the molecule's substructures. By analyzing the mass differences between the parent and daughter ions, researchers can deduce the presence of specific functional groups and how they are connected.

Data Presentation: A Quantitative Look at a Model Compound

To illustrate the power of these techniques, let's consider the structure elucidation of a hypothetical natural product, "Examplin." The following tables summarize the quantitative data obtained from 2D NMR and ESI-MS/MS experiments.

Table 1: 2D NMR Data for Examplin in CDCl₃

| Position | δ¹H (ppm), Multiplicity (J in Hz) | δ¹³C (ppm) | COSY Correlations (¹H-¹H) | HMBC Correlations (¹H-¹³C) |

| 1 | 3.85, s | 55.2 | - | C-2, C-1' |

| 2 | - | 168.5 | - | - |

| 1' | 7.30, d (8.5) | 128.9 | H-2' | C-2, C-2', C-3', C-4' |

| 2' | 6.90, d (8.5) | 114.1 | H-1' | C-1', C-3', C-4' |

| 3' | - | 159.8 | - | - |

| 4' | 5.10, s | 98.7 | - | C-2', C-3', C-5' |

| 5' | - | 162.1 | - | - |

| 6' | 2.50, t (7.0) | 35.4 | H-7' | C-5', C-7', C-8' |

| 7' | 1.65, sextet (7.0) | 28.1 | H-6', H-8' | C-5', C-6', C-8' |

| 8' | 0.95, t (7.0) | 13.9 | H-7' | C-6', C-7' |

Table 2: ESI-MS/MS Fragmentation Data for Examplin

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Neutral Loss (Da) | Putative Fragment Structure |

| 251.1281 [M+H]⁺ | 20 | 220.0912 | 31.0369 | [M+H - CH₃O]⁺ |

| 251.1281 [M+H]⁺ | 20 | 192.0961 | 59.0320 | [M+H - C₂H₃O₂]⁺ |

| 251.1281 [M+H]⁺ | 20 | 165.0545 | 86.0736 | [M+H - C₄H₆O₂]⁺ |

| 251.1281 [M+H]⁺ | 20 | 137.0594 | 114.0687 | [M+H - C₅H₆O₃]⁺ |

Experimental Protocols: A Step-by-Step Guide

Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide.

2D NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.

-

Filter the solution if any particulate matter is present to avoid compromising the spectral quality.

General NMR Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks. This can be done manually or using automated shimming routines.[6]

-

Acquire a standard one-dimensional ¹H NMR spectrum to determine the spectral width and transmitter offset for subsequent 2D experiments.[7]

COSY (Correlation Spectroscopy) Experiment:

-

Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).[6]

-

Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals observed in the ¹H spectrum.[8]

-

Set the number of data points in the direct dimension (TD2) to 2048 and in the indirect dimension (TD1) to 256-512.

-

Set the number of scans (NS) to 2-8 and the number of dummy scans (DS) to 16.

-

Set the relaxation delay (d1) to 1-2 seconds.

-

Acquire the data.

-

Process the data using a sine-bell or squared sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.

HSQC (Heteronuclear Single Quantum Coherence) Experiment:

-

Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity-edited HSQC).[9]

-

Set the spectral width in the F2 dimension (¹H) based on the ¹H spectrum and in the F1 dimension (¹³C) to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).[8]

-

Set the number of data points in TD2 to 1024 and in TD1 to 128-256.

-

Set the number of scans (NS) to 4-16, depending on the sample concentration.

-

Set the relaxation delay (d1) to 1.5 seconds.

-

The one-bond ¹H-¹³C coupling constant (¹JCH) is typically set to 145 Hz.

-

Acquire the data.

-

Process the data using appropriate window functions and perform a two-dimensional Fourier transform.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment:

-

Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).[10]

-

Set the spectral widths for ¹H and ¹³C as described for the HSQC experiment.[8]

-

Set the number of data points in TD2 to 2048 and in TD1 to 256-512.

-

Set the number of scans (NS) to 8-64, as HMBC is less sensitive than HSQC.[11]

-

Set the relaxation delay (d1) to 1.5-2.0 seconds.

-

The long-range ¹H-¹³C coupling constant is typically optimized for a value between 4 and 10 Hz. A common starting value is 8 Hz.[2]

-

Acquire the data.

-

Process the data using appropriate window functions and perform a two-dimensional Fourier transform.

ESI-MS/MS Analysis

Sample Preparation:

-

Dissolve a small amount of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.[12]

-

Add a small amount of a modifier, such as formic acid for positive ion mode or ammonium hydroxide for negative ion mode, to promote ionization.[12]

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

Mass Spectrometry Analysis:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.[13]

-

Set the ESI source parameters, including the capillary voltage (e.g., 3-5 kV), nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and optimal ion signal.

-

Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts).

-

Perform a tandem mass spectrometry (MS/MS) experiment by selecting the molecular ion of interest as the precursor ion.

-

Fragment the precursor ion using collision-induced dissociation (CID) by applying a specific collision energy. The collision energy should be optimized to produce a rich fragmentation spectrum.

-

Acquire the product ion spectrum (MS2).

Visualizing the Path to Structure: Workflows and Relationships

To further clarify the process of structure elucidation, the following diagrams, generated using the DOT language, illustrate the experimental workflow, the logical relationships between the spectroscopic data, and a hypothetical signaling pathway that could be modulated by the elucidated compound.

Caption: A streamlined workflow for structure elucidation using 2D NMR and ESI-MS/MS.

Caption: Logical relationships between different spectroscopic data in structure elucidation.

Caption: Hypothetical signaling pathway inhibited by the elucidated compound, Examplin.

Conclusion

The synergistic use of 2D NMR and ESI-MS/MS provides a powerful and comprehensive approach for the de novo structure elucidation of small molecules. While 2D NMR excels at defining the covalent framework of a molecule, ESI-MS/MS offers crucial information about its molecular weight and substructural components. By integrating the data from these complementary techniques, researchers can confidently and accurately determine the complete chemical structure of a compound, a critical step in advancing drug discovery, natural product chemistry, and various other scientific disciplines. This guide has provided a foundational understanding of the principles, experimental protocols, and data interpretation involved in this intricate process, empowering scientists to unravel the complexities of the molecular world.

References

- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]

- 7. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]

- 8. ulethbridge.ca [ulethbridge.ca]

- 9. TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT [imserc.northwestern.edu]

- 10. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. 4.3. Electrospray Ionization Mass Spectrometry (ESI-MSn) Analysis [bio-protocol.org]

An In-Depth Technical Guide on the Mechanism of Action in Estrogenic Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms underlying estrogenic activity, with a focus on the core signaling pathways, experimental methodologies for their study, and quantitative data to support further research and development.

Core Mechanisms of Estrogenic Action

Estrogens, primarily 17β-estradiol (E2), exert their physiological effects through two principal pathways: a genomic and a non-genomic pathway. These pathways are mediated by the estrogen receptors, ERα and ERβ, which are members of the nuclear receptor superfamily.[1][2] The tissue-specific expression of these receptors, along with the cellular context of co-regulator proteins, dictates the physiological response to estrogens.[3][4]

Genomic Signaling Pathway (Classical Pathway)

The classical, or genomic, pathway involves the regulation of gene expression by estrogen receptors. This pathway is characterized by a slower onset of action, typically taking hours to days to manifest its effects. The key steps are as follows:

-

Ligand Binding: Estrogen, being lipophilic, diffuses across the cell membrane and binds to ERα or ERβ located primarily in the nucleus.[5]

-

Conformational Change and Dimerization: Upon ligand binding, the receptor undergoes a conformational change, dissociates from chaperone proteins (e.g., heat shock proteins), and forms homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).[4]

-

DNA Binding: The activated ER dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[1][6]

-

Recruitment of Co-regulators and Transcription: The ER-ERE complex recruits a cascade of co-activator or co-repressor proteins, which in turn modulate the chromatin structure and recruit the basal transcription machinery, leading to the initiation or suppression of gene transcription.[4]

Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, estrogens can elicit rapid cellular responses within seconds to minutes through non-genomic signaling.[7][8] This pathway is often initiated by a subpopulation of ERs located at the plasma membrane or in the cytoplasm.[8]

Key features of the non-genomic pathway include:

-

Membrane-Associated Receptors: A fraction of ERα and ERβ are localized to the plasma membrane, often in caveolae.[7] The G protein-coupled estrogen receptor 1 (GPER1) also mediates rapid estrogen signaling.[3]

-

Activation of Kinase Cascades: Upon estrogen binding, these membrane-associated receptors can rapidly activate various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositol 3-kinase (PI3K) pathways.[7]

-

Downstream Effects: Activation of these kinase cascades leads to the phosphorylation and activation of various downstream proteins, including other transcription factors, resulting in rapid changes in cellular function, such as ion channel activation and calcium mobilization.[7]

Quantitative Data on Estrogenic Activity

The following tables summarize key quantitative data related to the binding and activation of estrogen receptors by various ligands.

Table 1: Binding Affinities (Kd) of 17β-Estradiol for Estrogen Receptor Isoforms

| Estrogen Receptor Isoform | Expression System | Dissociation Constant (Kd) | Reference |

| ERα (ER66) | Eukaryotic (with NLP) | 68.8 pM | [4] |

| ERα (ER46) | Eukaryotic (with NLP) | 60.7 pM | [4] |

| ERα (ER66) | Prokaryotic (with NLP) | 119.4 pM | [4] |

| ERα (ER46) | Prokaryotic (with NLP) | 433.7 pM | [4] |

| ERβ | Rat Uterine Cytosol | 0.05 - 0.1 nM | [9] |

NLP: Nanodisc Lipid Particle

Table 2: Relative Binding Affinities (RBA) and EC50/IC50 Values for Selected Estrogenic Compounds

| Compound | Receptor | RBA (%) | IC50 (nM) | EC50 (nM) | Reference |

| 17β-Estradiol (E2) | ERα | 100 | 11 | 0.0025 - 1 | [10][11] |

| 17β-Estradiol (E2) | ERβ | 100 | - | - | |

| Diethylstilbestrol (DES) | ERα | - | - | - | [12] |

| 17α-Ethynylestradiol (EE2) | ERα | - | - | - | [12] |

| Bisphenol A (BPA) | ERα | - | - | - | [12] |

| Genistein | ERα | - | - | 100 | [13] |

| Nonylphenol | ERα | - | - | 260 | [13] |

| o,p'-DDT | ERα | - | - | 660 | [13] |

RBA is calculated relative to 17β-estradiol, which is set at 100%.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Estrogen Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinities of test compounds for the estrogen receptor compared to a radiolabeled ligand, typically [3H]-17β-estradiol.

Materials:

-

Rat uterine cytosol (source of ERα and ERβ)

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

[3H]-17β-estradiol (radiolabeled E2)

-

Unlabeled 17β-estradiol (E2) and test compounds

-

Hydroxylapatite (HAP) slurry

-

Scintillation vials and scintillation cocktail

Procedure:

-

Preparation of Rat Uterine Cytosol:

-

Homogenize uteri from ovariectomized rats in ice-cold TEDG buffer.

-

Centrifuge the homogenate to obtain the cytosolic fraction (supernatant).[9]

-

-

Assay Setup:

-

In assay tubes, combine a fixed amount of uterine cytosol (e.g., 50-100 µg protein), a fixed concentration of [3H]-E2 (e.g., 0.5-1.0 nM), and varying concentrations of unlabeled E2 or the test compound.[9]

-

Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled E2).

-

-

Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand:

-

Add HAP slurry to each tube to adsorb the receptor-ligand complexes.

-

Wash the HAP pellets with buffer to remove unbound ligand.

-

-

Quantification:

-

Resuspend the HAP pellets in ethanol and transfer to scintillation vials.

-

Add scintillation cocktail and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand).

-

Calculate the Relative Binding Affinity (RBA) as: (IC50 of E2 / IC50 of test compound) x 100.

-

Estrogen-Inducible Reporter Gene Assay

This cell-based assay measures the ability of a test compound to activate the transcriptional activity of the estrogen receptor.

Materials:

-

A suitable cell line stably transfected with an estrogen-responsive reporter construct (e.g., T47D.Luc cells containing an ERE-luciferase reporter).[13]

-

Cell culture medium and supplements.

-

Test compounds and 17β-estradiol (positive control).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound or E2. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.[13]

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells to release the luciferase enzyme.

-

Add the luciferase substrate and measure the resulting luminescence using a luminometer.[14]

-

-

Data Analysis:

-

Normalize the luminescence readings to a measure of cell viability if necessary.

-

Plot the luminescence intensity against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor, such as the estrogen receptor.

Materials:

-

MCF-7 cells (or other ER-positive cell line).

-

17β-estradiol.

-

Formaldehyde for cross-linking.

-

Glycine for quenching.

-

Cell lysis and chromatin shearing buffers.

-

Sonicator (e.g., Bioruptor).

-

Anti-ERα antibody.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer and reverse cross-linking solution.

-

DNA purification kit.

-

Reagents for library preparation for next-generation sequencing.

Procedure:

-

Cell Treatment and Cross-linking:

-

Treat hormone-deprived MCF-7 cells with E2 or a vehicle control.

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the cell culture medium.[5]

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of a desired size (e.g., 200-600 bp) using sonication.[5]

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-ERα antibody overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.

-

Treat with RNase A and proteinase K to remove RNA and protein.

-

-

DNA Purification and Sequencing:

-

Purify the immunoprecipitated DNA.

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Identify regions of the genome that are enriched for ERα binding (peaks).

-

Perform motif analysis to identify EREs and other transcription factor binding motifs within the peaks.

-

Visualizing Estrogenic Action: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for assessing estrogenic activity.

Caption: Classical genomic signaling pathway of estrogen action.

Caption: Non-genomic signaling pathway of estrogen action.

Caption: A typical experimental workflow for assessing estrogenic activity.

References

- 1. Experimental models for evaluating non-genomic estrogen signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Experimental Models for Evaluating Non-Genomic Estrogen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. illumina.com [illumina.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. 17β-estradiol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. The physiological and biochemical basis of potency thresholds modeled using human estrogen receptor alpha: implications for identifying endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eco.korea.ac.kr [eco.korea.ac.kr]

- 13. academic.oup.com [academic.oup.com]

- 14. indigobiosciences.com [indigobiosciences.com]

A Researcher's In-Depth Guide to Preliminary Cytotoxicity Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies of preliminary cytotoxicity screening, an essential first step in the evaluation of novel therapeutic compounds. This document outlines the fundamental assays used to assess a compound's potential to induce cell death, details experimental protocols, and presents a framework for data interpretation. Furthermore, it visualizes key cellular processes and experimental workflows to facilitate a deeper understanding of the underlying mechanisms.

Introduction to Cytotoxicity Screening

In vitro cytotoxicity assays are fundamental tools in drug discovery and toxicology. They provide an initial assessment of a compound's effect on cell viability and proliferation. These assays are crucial for identifying potentially toxic compounds early in the drug development pipeline, thereby saving time and resources. The primary goal of these preliminary screens is to determine the concentration at which a substance exhibits cytotoxic effects, often expressed as the half-maximal inhibitory concentration (IC50). This data is critical for guiding further preclinical development.

The selection of an appropriate cytotoxicity assay depends on the specific research question, the nature of the test compound, and the cell type being investigated. Common assays measure various cellular parameters, including metabolic activity, cell membrane integrity, and DNA content. It is often recommended to use multiple assays to confirm the cytotoxic effects and to gain a more comprehensive understanding of the compound's mechanism of action.

Core Cytotoxicity Assays: Principles and Methodologies

A variety of in-vitro assays are available for preliminary cytotoxicity screening, each with its own advantages and limitations. The most commonly employed methods are highlighted below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane. Lactate dehydrogenase is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH can be quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, which in turn is indicative of the level of cytotoxicity.[2][3]

Trypan Blue Exclusion Assay

The Trypan Blue exclusion assay is a simple and widely used method to differentiate viable from non-viable cells. The principle is based on the fact that viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up. Cells are mixed with Trypan Blue and then visually examined under a microscope. Viable cells appear translucent, while non-viable cells are stained blue. This method provides a direct count of living and dead cells.

Neutral Red Uptake Assay

The Neutral Red uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The dye is a weak cationic dye that penetrates cell membranes by non-ionic passive diffusion and accumulates in the lysosomes. The amount of dye extracted from the cells is proportional to the number of viable cells.

Data Presentation: Comparative Overview of Common Cytotoxicity Assays

The selection of a suitable cytotoxicity assay is a critical step in the experimental design. The following table summarizes the key parameters of the most common assays for easy comparison.

| Assay | Principle | Measured Parameter | Advantages | Limitations |

| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Metabolic Activity | High throughput, relatively inexpensive, well-established. | Indirect measure of viability, can be affected by metabolic changes, formazan crystals require solubilization. |

| LDH | Measurement of lactate dehydrogenase released from cells with damaged membranes.[2] | Membrane Integrity | High throughput, non-destructive to remaining cells, can be multiplexed with other assays. | Indirect measure of cell death, timing of measurement is critical, serum in media can contain LDH.[2] |

| Trypan Blue | Exclusion of dye by viable cells with intact membranes. | Membrane Integrity | Simple, inexpensive, provides a direct count of viable and non-viable cells. | Low throughput, subjective, not suitable for automated analysis. |

| Neutral Red | Uptake and accumulation of dye in the lysosomes of viable cells. | Lysosomal Integrity | Sensitive, distinguishes between viable, damaged, and dead cells. | Can be affected by changes in lysosomal pH, some compounds may interfere with dye uptake. |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results. The following sections provide step-by-step methodologies for the MTT and LDH assays.

Detailed Protocol for MTT Assay

This protocol is a general guideline for performing an MTT assay on adherent cells in a 96-well plate format.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Test compound stock solution

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

Phosphate-Buffered Saline (PBS)

-

96-well flat-bottom sterile cell culture plates

-

Adherent cells of choice

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-treated (negative control) and untreated (control) wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, carefully remove the compound-containing medium.

-

Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[4]

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently pipette up and down to dissolve the formazan crystals completely.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

-

Detailed Protocol for LDH Assay

This protocol provides a general guideline for performing an LDH cytotoxicity assay in a 96-well plate format.

Materials:

-

LDH Cytotoxicity Assay Kit (containing LDH reaction solution and stop solution)

-

Cell culture medium

-

Test compound stock solution

-

Lysis solution (provided in some kits, or 1% Triton X-100 in PBS)

-

96-well flat-bottom sterile cell culture plates

-

Cells of choice

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 as described in the MTT assay protocol.

-

Include wells for three types of controls:

-

Spontaneous LDH release: Cells treated with vehicle only.

-

Maximum LDH release: Cells treated with lysis solution 30 minutes before the end of the experiment.

-

Background control: Medium without cells.

-

-

-

Sample Collection:

-

After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

-

LDH Reaction:

-

Add 50 µL of the LDH reaction solution to each well of the new plate containing the supernatants.

-

Incubate the plate at room temperature for 10-30 minutes, protected from light.

-

-

Stopping the Reaction:

-

Add 50 µL of the stop solution to each well.

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

-

-

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex biological processes and experimental procedures. The following visualizations were created using Graphviz (DOT language) to adhere to the specified requirements.

Experimental Workflow for Cytotoxicity Screening

This diagram outlines the general workflow for a typical in-vitro cytotoxicity screening experiment.

Caption: General workflow for in-vitro cytotoxicity screening.

Signaling Pathway: Intrinsic Apoptosis

This diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis, a common mechanism of drug-induced cell death.

Caption: The intrinsic pathway of apoptosis.

Conclusion

Preliminary cytotoxicity screening is an indispensable component of modern drug discovery and toxicological research. The assays and protocols detailed in this guide provide a robust framework for the initial assessment of a compound's cytotoxic potential. By carefully selecting the appropriate assays, adhering to standardized protocols, and accurately interpreting the data, researchers can make informed decisions about the progression of promising therapeutic candidates. The visualization of experimental workflows and signaling pathways further aids in the comprehension of these complex biological processes, ultimately contributing to the development of safer and more effective drugs.

References

A Technical Guide to the Therapeutic Potential of Segetalin A

Abstract

Segetalin A is a cyclic hexapeptide, specifically a Caryophyllaceae-type cyclopeptide, originally isolated from the seeds of Vaccaria segetalis.[1][2] This technical guide provides a comprehensive overview of the current understanding and potential therapeutic applications of this compound and its related compounds. While research on this compound itself is focused, this paper synthesizes findings from the broader family of segetalins to illuminate promising avenues for drug discovery and development. The primary reported biological activity of this compound is its estrogen-like effect, suggesting potential applications in hormone-related conditions.[1][3] Furthermore, analysis of related cyclopeptides from the same plant family indicates significant potential in oncology, inflammatory diseases, and cardiovascular conditions. This document details the known biological activities, presents quantitative data in structured tables, outlines key experimental protocols, and visualizes relevant biological pathways and workflows to serve as a resource for researchers, scientists, and drug development professionals.

Introduction

Cyclic peptides represent a promising class of therapeutic agents due to their high efficacy, potency, and low immunogenicity compared to other chemotherapeutics.[4] this compound, with the structure cyclo(Ala-Gly-Val-Pro-Val-Trp-), is a homomonocyclopeptide isolated in 1994 from the seeds of Vaccaria segetalis (also known as Saponaria vaccaria), a plant used in traditional Chinese medicine.[1][2][5] It belongs to a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as orbitides.[5] The initial discovery highlighted its estrogenic activity, which has been a primary focus of investigation.[2] However, the diverse biological activities observed in other segetalins and related Caryophyllaceae-type cyclopeptides—including cytotoxic, anti-inflammatory, and vasorelaxant effects—suggest that the therapeutic potential of this compound may be broader than currently established.[1][6][7]

Biosynthesis and Structure of this compound

This compound is produced via ribosomal synthesis of a precursor peptide, presegetalin A1. This precursor contains conserved N- and C-terminal flanking regions and a variable core region that corresponds to the final this compound sequence. The maturation process involves a two-step enzymatic modification: proteolytic removal of the N-terminal leader sequence followed by cyclization of the remaining peptide.[8]

Potential Therapeutic Applications

The therapeutic potential of this compound and its analogs spans several key areas of medicine. The primary activities are summarized in the table below.

Table 1: Summary of Biological Activities of this compound and Related Compounds

| Compound/Extract | Biological Activity | Model System | Reference |

|---|---|---|---|

| This compound | Estrogen-like | Ovariectomized rats (uterine weight increase) | [1][2] |

| Segetalin B | Estrogen-like (higher than A) | Ovariectomized rats | [1][2] |

| Osteoprotective | Ovariectomized rat-derived BMSCs | [9] | |

| Contractile | Rat aorta | [1] | |

| Segetalin C & D | No noticeable estrogen-like activity | Ovariectomized rats | [1] |

| Segetalin E | Cytotoxic | P-388, DLA, EAC cancer cell lines | [1][2] |

| Segetalin F, G, H | Vasorelaxant | Norepinephrine-induced rat aorta contraction | [1][10] |

| Segetalin G, H | Estrogen-like | Ovariectomized rats | [1][11] |

| V. segetalis Extract | Anti-inflammatory | Mice (inhibition of IL-1β, IL-6, TNF-α, COX-2) | [7] |

| | Anti-angiogenic | Human mammary epithelial cells (HMECs) |[6][7] |

Estrogen-like Activity and Potential in Osteoporosis

This compound has demonstrated clear estrogen-like activity by increasing uterine weight in ovariectomized rats.[2][3] This effect is shared by Segetalins B, G, and H, with Segetalin B showing even higher potency.[1] This bioactivity suggests a potential role in managing conditions associated with estrogen deficiency, such as post-menopausal osteoporosis.

While direct studies on this compound in osteoporosis are lacking, research on the more potent analog, Segetalin B, provides a strong rationale. Segetalin B promotes the mineralization of bone marrow mesenchymal stem cells (BMSCs) from ovariectomized rats and inhibits bone loss in vivo.[9] The proposed mechanism involves the upregulation of key osteogenic transcription factors (Runx2, Osterix) and SIRT1, alongside the downregulation of the Notch signaling pathway components (NICD, Hes1), which are known inhibitors of osteoblast differentiation.[9]

Anticancer Potential

Although direct cytotoxic data for this compound against cancer cell lines has not been published, numerous other Caryophyllaceae-type cyclopeptides have demonstrated significant anticancer activity.[1][12] This strongly suggests that this compound should be investigated as a potential anticancer agent. Segetalin E, for example, shows moderate to high inhibitory action against lymphocytic leukemia (P-388), Dalton's lymphoma ascites (DLA), and Ehrlich's ascites carcinoma (EAC) cell lines.[1] Related compounds from the Dianthus genus have also shown notable cytotoxicity.[1]

Table 2: Cytotoxicity (IC₅₀) of Segetalin Analogs and Related Cyclopeptides

| Compound | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Segetalin E | P-388 (Lymphocytic Leukemia) | 40 µg/mL | [1] |

| DLA (Dalton's Lymphoma Ascites) | 3.71 µM | [1] | |

| EAC (Ehrlich's Ascites Carcinoma) | 9.11 µM | [1] | |

| Dianthin E | HepG2 (Hepatocellular Carcinoma) | 2.37 µg/mL | [1] |

| Cherimolacyclopeptide A | KB (Tumor Cells) | 0.6 µM |[1] |

The mechanisms for related compounds include the induction of apoptosis through the mitochondrial intrinsic pathway.[1]

Anti-inflammatory Properties

The source plant, Vaccaria segetalis, is used in traditional medicine for its anti-inflammatory effects.[1][6][7] Modern pharmacological studies have shown that extracts from the plant can exert anti-inflammatory effects by repressing the expression of pro-inflammatory cytokines like IL-1β, IL-6, TNF-α, and the enzyme COX-2.[7] Many plant-derived bioactive peptides are known to modulate key inflammatory signaling pathways, such as the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][13][14] When activated by a stimulus (e.g., LPS), these pathways lead to the production of inflammatory mediators. Bioactive peptides can intervene by inhibiting the phosphorylation of key proteins in these cascades.[13] This presents a compelling rationale for investigating this compound as a specific anti-inflammatory agent.

Key Experimental Methodologies

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[1][15]

Protocol Outline:

-

Cell Seeding: Cancer cell lines (e.g., HepG2, A549, MCF-7) are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells/well.

-

Incubation: Plates are incubated for 24 hours to allow for cell adherence.

-

Treatment: Cells are treated with various concentrations of this compound (or other test compounds) and a vehicle control.

-

Exposure: The treated cells are incubated for a specified period, typically 72 hours.[15]

-

MTT Addition: The culture medium is removed, and MTT solution (e.g., 2 mg/mL) is added to each well. The plates are then incubated for 1.5-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated relative to the control, and IC₅₀ values are determined.

In Vivo Estrogen-like Activity (Uterine Weight Assay)

This bioassay is the standard method for determining the estrogenic or anti-estrogenic activity of a compound in a whole-animal model.[1][11]

Protocol Outline:

-

Animal Model: Immature or ovariectomized adult female rats (e.g., Sprague-Dawley) are used. Ovariectomy induces uterine atrophy due to the lack of endogenous estrogens.

-

Acclimatization: Animals are allowed to acclimatize post-surgery for a period (e.g., two weeks).

-

Treatment: Animals are divided into groups and treated daily with the test compound (this compound), a positive control (e.g., estradiol), and a vehicle control via subcutaneous injection or oral gavage for a set duration (e.g., 3-7 days).

-

Euthanasia and Dissection: 24 hours after the final dose, animals are euthanized. The uteri are carefully dissected, freed from adhering fat and connective tissue.

-

Measurement: The wet weight of the uterus is recorded immediately. A significant increase in uterine weight compared to the vehicle control group indicates estrogen-like activity.[1][2]

Conclusion and Future Directions

This compound is a structurally defined cyclic peptide with confirmed estrogen-like activity. This property alone warrants further investigation for its potential use in hormone replacement therapies and for treating conditions like post-menopausal osteoporosis, with its analog Segetalin B providing a strong mechanistic precedent.[9]

However, the most significant opportunities may lie in currently unexplored areas. The pronounced cytotoxic and anti-inflammatory activities of closely related cyclopeptides strongly suggest that this compound should be systematically screened for these effects. Future research should prioritize:

-

Comprehensive Cytotoxicity Screening: Evaluating this compound against a broad panel of human cancer cell lines to determine its IC₅₀ values and potential as an anticancer agent.

-

Anti-inflammatory Mechanism Elucidation: Investigating the effects of this compound on key inflammatory pathways like NF-κB and MAPK in relevant cell models (e.g., LPS-stimulated macrophages).

-

Pharmacokinetic and Toxicological Studies: Determining the bioavailability, metabolic stability, and safety profile of this compound to assess its viability as a clinical candidate.

By expanding the scope of research beyond its known estrogenic effects, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel peptide-based drugs for a range of diseases.

References

- 1. Cancer Treatment by Caryophyllaceae-Type Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cancer Treatment by Caryophyllaceae-Type Cyclopeptides [frontiersin.org]

- 3. Estrogen-like activity of cyclic peptides from Vaccaria segetalis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Vaccaria segetalis: A Review of Ethnomedicinal, Phytochemical, Pharmacological, and Toxicological Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Vaccaria segetalis: A Review of Ethnomedicinal, Phytochemical, Pharmacological, and Toxicological Findings [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Structure of a new cyclic nonapeptide, segetalin F, and vasorelaxant activity of segetalins from Vaccaria segetalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclic peptides from higher plants. 34. Segetalins G and H, structures and estrogen-like activity of cyclic pentapeptides from Vaccaria segetalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Inflammatory Function of Plant-Derived Bioactive Peptides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Segetalin A and its Congeners: A Technical Guide to a Family of Bioactive Cyclic Peptides

Audience: Researchers, scientists, and drug development professionals.

Abstract

Segetalins are a class of homodetic cyclic peptides, primarily isolated from the seeds of plants in the Caryophyllaceae family, such as Vaccaria segetalis (syn. Saponaria vaccaria).[1][2] This family of natural products has garnered significant interest due to their diverse and potent biological activities, including estrogenic, vasorelaxant, and cytotoxic effects.[1][3] Segetalin A, the first to be identified, serves as the archetypal member of this group. This technical guide provides an in-depth analysis of this compound, elucidates its structural and functional relationships with other key segetalins (B, C, D, E, F, G, and H), details common experimental protocols for their study, and visualizes their biosynthetic and signaling pathways.

Introduction to the Segetalin Family

Segetalins belong to a larger class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as orbitides.[4][5] They are characterized by a head-to-tail cyclic structure composed of 5 to 9 proteinogenic amino acids.[1][2] The discovery of this compound in 1994 paved the way for the isolation of numerous other members from Vaccaria segetalis.[1][3] These peptides are biosynthesized from linear precursor peptides, which undergo enzymatic cleavage and cyclization to form the mature, active compounds.[2][6] The subtle variations in their amino acid sequences give rise to a remarkable diversity of biological functions, making them attractive candidates for drug discovery and development.

Comparative Analysis: Structure and Function

The relationship between this compound and its congeners is best understood through a direct comparison of their structures and resulting biological activities. While sharing a common cyclic peptide backbone, minor changes in amino acid composition and sequence length lead to distinct pharmacological profiles.

Structural Data of Segetalins A-H

The primary structures of segetalins A through H have been elucidated primarily through two-dimensional nuclear magnetic resonance (2D NMR) and electrospray ionization mass spectrometry (ESI-MS/MS).[1][3] The table below summarizes their amino acid sequences and core chemical properties.

| Segetalin | Amino Acid Sequence | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | cyclo(-Gly-Val-Pro-Val-Trp-Ala-) | C₃₁H₄₃N₇O₆ | 609.73[7][8] | Cyclic hexapeptide, contains Trp |

| Segetalin B | cyclo(-Gly-Val-Ala-Trp-Ala-) | C₂₄H₃₂N₆O₅ | 484.55[9] | Cyclic pentapeptide, contains Trp |

| Segetalin C | cyclo(-Gly-Leu-His-Phe-Ala-Phe-Pro-) | C₄₂H₅₄N₈O₇ | 798.94 | Cyclic heptapeptide |

| Segetalin D | cyclo(-Gly-Leu-Ser-Phe-Ala-Phe-Pro-) | C₃₉H₅₁N₇O₈ | 761.87 | Cyclic heptapeptide, Ser instead of His |

| Segetalin E | cyclo(-Gly-Tyr-Val-Pro-Leu-Trp-Pro-) | C₄₃H₅₆N₈O₈ | 813.0[10] | Proline-rich cyclic heptapeptide[11][12] |

| Segetalin F | cyclo(-Tyr-Ser-Ser-Lys-Pro-Ser-Ala-Ser) | C₄₄H₆₂N₁₀O₁₄ | 967.02[13] | Cyclic nonapeptide, contains basic Lys[1][14] |

| Segetalin G | cyclo(-Gly-Val-Lys-Tyr-Ala) | C₂₄H₃₆N₆O₆ | 520.58 | Cyclic pentapeptide, contains basic Lys[1][15] |

| Segetalin H | cyclo(-Gly-Tyr-Arg-Phe-Ser) | C₂₉H₃₇N₉O₈ | 655.66 | Cyclic pentapeptide, contains basic Arg[1][15] |

Note: There are some discrepancies in the literature regarding the exact amino acid sequences for Segetalins G and H.[16]

Biological Activity Profile

The functional diversity of segetalins correlates with their structural variations. Segetalins A, B, G, and H exhibit significant estrogen-like activity, whereas C and D do not.[1][3] This suggests that specific sequence motifs or conformational structures are necessary for this activity. Other segetalins display unique functions such as vasorelaxation or cytotoxicity.

| Segetalin | Primary Biological Activity | Specific Effect |

| This compound | Estrogenic | Increases uterine weight in ovariectomized rats.[1][3] |